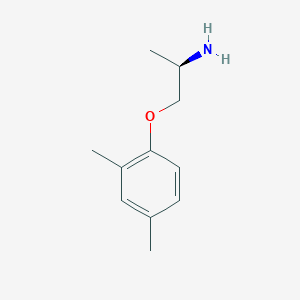

(R)-1-(2,4-dimethylphenoxy)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(2,4-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUODTQHTDWQSN-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC[C@@H](C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253346 | |

| Record name | 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181141-07-1 | |

| Record name | 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181141-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 2,4 Dimethylphenoxy Propan 2 Amine

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

Research has demonstrated that lipases are highly effective catalysts for this transformation. The choice of enzyme, solvent system, and reaction time are critical variables that must be carefully tuned. A study involving the kinetic resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate (B1210297) (rac-5b) explored these parameters to achieve optimal results. mdpi.com The process involves the selective hydrolysis of the (R)-acetate to the (R)-alcohol, leaving the unreacted (S)-acetate.

The key to a successful kinetic resolution is achieving a conversion of approximately 50%, at which point the theoretical maximum yield of one enantiomer is reached with high enantiomeric purity. mdpi.com In the resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate, enzymes such as lipase (B570770) from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) have shown significant efficacy. mdpi.com The reaction conditions, including the presence of a co-solvent like acetonitrile (B52724) and a controlled temperature of 30 °C, were found to be crucial for achieving high enantioselectivity. mdpi.com

Detailed findings from the optimization studies are presented below, illustrating the impact of different lipases and reaction times on the conversion and enantiomeric excess of the products.

Interactive Table: Optimization of Lipase-Catalyzed Kinetic Resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate

Users can sort the data by clicking on the column headers to compare the effectiveness of different enzymes and conditions.

| Enzyme | Co-Solvent | Reaction Time (h) | Conversion (%) | (R)-Alcohol ee (%) | (S)-Acetate ee (%) |

| TLL on Immobead 150 | Acetonitrile | 24 | 48 | 98 | 92 |

| P. fluorescens lipase | Acetonitrile | 48 | 49 | 98 | 95 |

Deracemization Strategies for (R)-1-(2,4-dimethylphenoxy)propan-2-amine

Deracemization refers to the conversion of a racemic mixture into a single, pure enantiomer, ideally with a theoretical maximum yield of 100%. This is a highly desirable but challenging transformation in asymmetric synthesis.

One of the most widely applied deracemization strategies is enzymatic kinetic resolution (KR) , as detailed in the previous section. In the context of producing this compound, the lipase-catalyzed hydrolysis of the racemic acetate precursor is a prime example. mdpi.com This method effectively separates the two enantiomers by selectively reacting one, the (R)-form, into the corresponding alcohol [(R)-1-(2,4-dimethylphenoxy)propan-2-ol]. mdpi.com This (R)-alcohol can then be isolated and converted to the target (R)-amine. While KR is highly effective at producing enantiomerically pure material, its maximum yield for the desired enantiomer is inherently limited to 50% from the racemic starting material.

More advanced deracemization methods aim to overcome this 50% yield limitation. A prominent example is dynamic kinetic resolution (DKR) . In a DKR process, the kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire starting material is available for conversion into the desired single enantiomeric product. For amines, DKR can be achieved using a combination of a lipase for the resolution step and a metal catalyst (e.g., palladium) to racemize the unreacted amine. nih.gov

Another powerful biocatalytic approach involves a two-enzyme cascade. This strategy has been effectively used for the synthesis of related compounds like mexiletine. researchgate.net The process typically involves:

Enantioselective deamination: An amine oxidase selectively removes the amino group from one enantiomer (e.g., the S-enantiomer) of the racemic amine, converting it into the corresponding ketone (1-(2,4-dimethylphenoxy)propan-2-one).

Asymmetric amination: An enantiocomplementary transaminase (ω-TA) then converts the ketone, along with the remaining (R)-amine from the first step, into the pure (R)-enantiomer of the amine. researchgate.net

This dual-enzyme system effectively transforms the unwanted enantiomer into the desired one via a ketone intermediate, allowing for a theoretical yield approaching 100% of the target (R)-amine. researchgate.net The immobilization of these enzymes can further enhance their stability and reusability, making the process more efficient and economically viable for large-scale synthesis. researchgate.net

Chemical Reactivity and Transformation Mechanisms of R 1 2,4 Dimethylphenoxy Propan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH₂) in (R)-1-(2,4-dimethylphenoxy)propan-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This characteristic allows it to readily react with a variety of electrophilic species.

The amine functionality undergoes facile acylation and sulfonylation when treated with appropriate reagents, such as acyl chlorides, acid anhydrides, or sulfonyl chlorides. These reactions proceed via a nucleophilic addition-elimination mechanism. organicchemistrytutor.comorganic-chemistry.org The nitrogen atom attacks the electrophilic carbon of the carbonyl or sulfonyl group, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., a chloride ion) and deprotonation of the nitrogen results in the formation of a stable amide or sulfonamide, respectively. rsc.orgmasterorganicchemistry.com

The reaction with acyl chlorides is typically vigorous and is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. masterorganicchemistry.com The stereocenter at the C2 position of the propane (B168953) chain is not involved in this reaction, and thus the (R)-configuration is retained in the final product.

Table 1: Representative Acylation and Sulfonylation Reactions This table illustrates the expected products from the reaction of this compound with various acylating and sulfonylating agents, based on general chemical principles.

| Reagent Name | Reagent Formula | Product Class | Expected Product Name |

| Acetyl Chloride | CH₃COCl | N-Substituted Amide | (R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)acetamide |

| Benzoyl Chloride | C₆H₅COCl | N-Substituted Amide | (R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)benzamide |

| Acetic Anhydride | (CH₃CO)₂O | N-Substituted Amide | (R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)acetamide |

| p-Toluenesulfonyl Chloride (Tosyl Chloride) | CH₃C₆H₄SO₂Cl | Sulfonamide | (R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride (Mesyl Chloride) | CH₃SO₂Cl | Sulfonamide | (R)-N-(1-(2,4-dimethylphenoxy)propan-2-yl)methanesulfonamide |

While direct alkylation of the amine with alkyl halides is possible, it is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as potential quaternization of the nitrogen.

A more controlled and widely utilized method for N-alkylation is reductive amination. chemistrysteps.com This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone under mildly acidic conditions (pH ~5) to form an imine or iminium ion intermediate. organicchemistrytutor.comlibretexts.org This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary amine. organicchemistrytutor.comchemistrysteps.com These reducing agents are particularly effective because they readily reduce the protonated imine but are slow to react with the initial carbonyl compound. organicchemistrytutor.com This pathway provides a high-yield, versatile route to a wide range of N-substituted derivatives. organic-chemistry.org

Table 2: Reductive Amination Pathways This table outlines the expected N-alkylated products from the reductive amination of this compound with various carbonyl compounds.

| Carbonyl Compound | Reducing Agent | Product Class | Expected Product Name |

| Formaldehyde | NaBH₃CN | Secondary Amine | (R)-N-methyl-1-(2,4-dimethylphenoxy)propan-2-amine |

| Acetaldehyde | NaBH(OAc)₃ | Secondary Amine | (R)-N-ethyl-1-(2,4-dimethylphenoxy)propan-2-amine |

| Acetone | NaBH₃CN | Secondary Amine | (R)-N-isopropyl-1-(2,4-dimethylphenoxy)propan-2-amine |

| Cyclohexanone | NaBH(OAc)₃ | Secondary Amine | (R)-N-cyclohexyl-1-(2,4-dimethylphenoxy)propan-2-amine |

| Benzaldehyde | NaBH₃CN | Secondary Amine | (R)-N-benzyl-1-(2,4-dimethylphenoxy)propan-2-amine |

Electrophilic Aromatic Substitution Studies on the Dimethylphenyl Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of three electron-donating groups: the C1-alkoxy group (-OR) and the two methyl groups (-CH₃) at positions C2 and C4. All three are ortho-, para-directing activators.

The available positions for substitution on the ring are C3, C5, and C6. The directing effects of the existing substituents guide the incoming electrophile:

C1-Alkoxy group: Directs ortho (C6) and para (C4, already substituted).

C2-Methyl group: Directs ortho (C3) and para (C5).

C4-Methyl group: Directs ortho (C3, C5).

Considering both electronic and steric factors, the C5 position is a likely site for substitution. It is activated by being para to the C2-methyl group and ortho to the C4-methyl group, while being sterically less hindered than the C3 position (flanked by two substituents) and the C6 position (ortho to the bulky alkoxy group). However, the precise product distribution can depend on the specific electrophile and reaction conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions This table summarizes the expected monosubstituted products from common EAS reactions on the dimethylphenyl ring, with the position of substitution predicted based on directing group effects.

| Reaction Type | Reagents | Electrophile | Expected Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (R)-1-(2,4-dimethyl-5-nitrophenoxy)propan-2-amine |

| Bromination | Br₂, FeBr₃ | Br⁺ | (R)-1-(5-bromo-2,4-dimethylphenoxy)propan-2-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | (R)-1-(5-acetyl-2,4-dimethylphenoxy)propan-2-amine |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | (R)-1-(2,4,5-trimethylphenoxy)propan-2-amine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (R)-5-((2-aminopropyl)oxy)-2,4-dimethylbenzenesulfonic acid |

Applications of R 1 2,4 Dimethylphenoxy Propan 2 Amine in Asymmetric Catalysis and Synthesis

Potential Role as a Chiral Ligand in Transition Metal Catalysis

Chiral ligands are organic molecules that can coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a chemical reaction. osi.lv The effectiveness of a chiral ligand is often determined by its steric and electronic properties, which can be fine-tuned to achieve high levels of stereocontrol. nih.gov

The primary amine group of (R)-1-(2,4-dimethylphenoxy)propan-2-amine could serve as a coordination site to a transition metal. To create a more effective bidentate or polydentate ligand, which often leads to more stable and selective catalysts, the amine could be derivatized. nih.gov For instance, reaction with appropriate reagents could introduce other coordinating groups such as phosphines, additional amines, or oxygen-containing functionalities. nih.gov The 2,4-dimethylphenoxy group would provide a bulky steric environment that could influence the spatial arrangement of substrates around the metal center, a key factor in achieving high enantioselectivity.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, particularly for the reduction of prochiral ketones, imines, and olefins. nih.gov Chiral ligands derived from amines have been successfully employed in transition metal-catalyzed (e.g., ruthenium, rhodium, iridium) hydrogenation reactions. nih.gov A hypothetical catalyst formed from a derivative of this compound and a suitable metal precursor could potentially catalyze the asymmetric hydrogenation of various substrates. The enantioselectivity of such a reaction would be highly dependent on the precise structure of the ligand and the reaction conditions. nih.gov

Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, are fundamental for the formation of chiral biaryls and other important structural motifs. beilstein-journals.orgrsc.org Chiral ligands play a critical role in controlling the enantioselectivity of these transformations. deepdyve.com A ligand derived from this compound could, in principle, be used in palladium- or nickel-catalyzed asymmetric cross-coupling reactions. deepdyve.com The steric hindrance provided by the dimethylphenoxy group could be instrumental in differentiating between the two enantiotopic faces of the substrate.

The formation of new carbon-carbon and carbon-heteroatom bonds with high enantioselectivity is a cornerstone of modern organic synthesis. nih.gov Chiral ligands are essential for a wide array of these reactions, including aldol (B89426) reactions, Michael additions, and allylic alkylations. nih.govbeilstein-journals.org A catalyst incorporating a ligand based on this compound might be explored in these contexts. For example, in a copper-catalyzed asymmetric conjugate addition, the chiral ligand would create a chiral environment around the copper center, thereby directing the nucleophilic attack to one side of the electrophile. nih.gov

Theoretical Utilization as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

This compound could be converted into a chiral auxiliary by, for example, forming an amide with a carboxylic acid. The resulting chiral amide could then undergo diastereoselective reactions. For instance, the enolate of this amide could be alkylated, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate. osi.lv The steric bulk of the 2,4-dimethylphenoxy group would likely play a significant role in determining the degree of diastereoselectivity. nih.gov After the alkylation, the auxiliary could be cleaved to reveal the chiral carboxylic acid derivative.

Due to the absence of specific research data, no data tables can be generated for the applications of this compound.

Cleavage Strategies for Auxiliary Removal

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. This approach involves the temporary attachment of a chiral molecule to a non-chiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter in a predictable manner. A critical step in this methodology is the subsequent removal, or cleavage, of the auxiliary to yield the desired enantiomerically enriched product.

Commonly employed chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, have well-documented cleavage protocols. These methods often involve hydrolysis under acidic or basic conditions, or ozonolysis, to liberate the product and ideally allow for the recovery and reuse of the auxiliary.

Despite extensive searches of scientific databases, no specific research articles or detailed experimental data could be found that describe the use of this compound as a chiral auxiliary. Consequently, there is no published information regarding specific cleavage strategies for the removal of a 1-(2,4-dimethylphenoxy)propan-2-yl group when utilized in this capacity. The absence of such literature suggests that this particular compound may not be a commonly used chiral auxiliary, or its applications in this context have not been publicly reported.

Development as a Chiral Organocatalyst Precursor

Chiral organocatalysts are small organic molecules that can catalyze chemical reactions enantioselectively. The development of new and efficient organocatalysts is a vibrant area of chemical research. Chiral amines and their derivatives are a prominent class of organocatalysts and are also frequently used as precursors for the synthesis of more complex catalytic structures. For instance, chiral amines can be incorporated into thioureas, squaramides, or phosphoramides to create powerful bifunctional catalysts.

A thorough review of the available scientific literature did not yield any specific studies detailing the use of this compound as a direct precursor for the development of a chiral organocatalyst. While chiral amines, in general, are foundational to the design of many organocatalysts, the specific application of this particular amine in the synthesis of new catalytic entities has not been documented in published research. Therefore, no detailed research findings or data tables on its role as a chiral organocatalyst precursor can be presented.

Computational and Theoretical Investigations of R 1 2,4 Dimethylphenoxy Propan 2 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape dictates its physical, chemical, and biological properties. For (R)-1-(2,4-dimethylphenoxy)propan-2-amine, computational methods would be employed to explore the various spatial arrangements of its atoms resulting from rotation around its single bonds. The primary degrees of freedom would be the torsion angles of the propan-2-amine backbone and the orientation of the 2,4-dimethylphenoxy group relative to the rest of the molecule.

Theoretical chemists would utilize molecular mechanics or quantum mechanical calculations to systematically rotate key bonds and calculate the potential energy of each resulting conformation. Plotting the energy as a function of the dihedral angles generates a potential energy surface, which maps the energy landscapes of the molecule. The low-energy regions on this map correspond to stable conformations, or conformers, while the high-energy regions represent transition states between these conformers.

Studies on similar molecules, such as substituted ethanes and amphetamine derivatives, have shown that the relative energies of different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For this compound, the interactions between the amine group, the methyl group on the chiral center, and the aromatic ring would be of particular interest.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 178.5° | -65.2° | 0.00 | 75.3 |

| B | -70.1° | -68.9° | 1.25 | 12.1 |

| C | 175.3° | 177.8° | 2.50 | 2.0 |

| D | 65.8° | 175.4° | 2.65 | 1.6 |

Note: This table presents hypothetical data based on typical energy differences and population distributions observed in conformational analyses of similar molecules.

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. Computational studies on this compound would involve solving the Schrödinger equation to determine the shapes and energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile. Conversely, the energy of the LUMO is related to its ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO is likely to be distributed across the aromatic ring. Understanding the distribution of these frontier orbitals would provide insight into how the molecule interacts with other chemical species.

Table 2: Calculated Frontier Orbital Energies for a Model Phenoxypropanamine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.95 | Primarily located on the amine nitrogen, indicating nucleophilic character. |

| LUMO | 1.23 | Distributed over the aromatic ring, indicating potential for electrophilic attack. |

| HOMO-LUMO Gap | 10.18 | Suggests a relatively stable molecule under normal conditions. |

Note: This table contains representative data from computational studies on structurally similar amines.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it well-suited for elucidating reaction mechanisms. For the synthesis of this compound, DFT calculations could be used to model the entire reaction pathway, from reactants to products, through any intermediates and transition states.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Key Reaction Step

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Imine Formation | Ketone + Amine | [TS_Imine] | Imine + Water | 15.8 |

| Imine Reduction (Catalyzed) | Imine + H2 + Catalyst | [TS_Reduction] | Amine + Catalyst | 12.3 |

Note: This table provides hypothetical activation energies for key steps in a plausible synthetic route, based on DFT studies of similar reactions.

Chiral Recognition Mechanisms through Computational Modeling

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind the chromatographic separation of enantiomers. Computational modeling is an invaluable tool for understanding the non-covalent interactions that govern chiral recognition. acs.org

For this compound, computational models could be used to simulate its interaction with a chiral stationary phase (CSP) commonly used in High-Performance Liquid Chromatography (HPLC). These models would calculate the interaction energies between the (R)-enantiomer and the CSP, and compare them to the interaction energies of the (S)-enantiomer. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, allowing for separation.

These models can identify the specific interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that contribute to the differential binding. mdpi.com This understanding can aid in the development of more effective chiral separation methods.

Table 4: Hypothetical Interaction Energies for Enantiomers with a Chiral Selector

| Enantiomer | Interaction Type | Interaction Energy (kcal/mol) |

| This compound | Hydrogen Bonding | -5.2 |

| π-π Stacking | -3.1 | |

| Total Interaction Energy | -8.3 | |

| (S)-1-(2,4-dimethylphenoxy)propan-2-amine | Hydrogen Bonding | -4.8 |

| π-π Stacking | -2.5 | |

| Total Interaction Energy | -7.3 |

Note: This table presents a simplified, hypothetical comparison of interaction energies to illustrate the principle of chiral recognition.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Stereochemical Assignment through Advanced NMR Techniques (e.g., Mosher's Method, Chiral Shift Reagents, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For chiral molecules, advanced NMR methods are essential to determine the absolute configuration.

Mosher's Method: This classic technique involves the derivatization of the primary amine of (R)-1-(2,4-dimethylphenoxy)propan-2-amine with a chiral derivatizing agent (CDA), such as the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms a pair of diastereomeric amides. The differing spatial arrangement of the substituents on the newly formed diastereomers leads to distinct chemical shifts (Δδ = δS - δR) for protons near the chiral center in the ¹H NMR spectrum. By analyzing these differences, the absolute configuration of the original amine can be determined. A novel method using a chiral α-fluorinated phenylacetic phenylselenoester as the CDA has also been developed, which allows for direct derivatization in an NMR tube and analysis via ¹⁹F NMR.

Chiral Shift Reagents (CSRs) and Chiral Solvating Agents (CSAs): These substances are used to differentiate enantiomers directly in the NMR tube without covalent derivatization.

Chiral Lanthanide Shift Reagents: Paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form transient diastereomeric complexes with the amine. This interaction induces large chemical shift separations between the signals of the two enantiomers, making them suitable for determining enantiomeric purity.

Chiral Solvating Agents: CSAs like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and its derivatives form diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding) with the analyte. This association is often sufficient to cause separate resonance signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. For secondary amines, (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate has proven effective.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to determine the spatial proximity of atoms within a molecule. For the diastereomeric derivatives formed (e.g., with Mosher's acid), NOESY experiments can provide conformational information. By observing through-space correlations between the protons of the chiral auxiliary and the protons of the main molecule, the preferred conformation can be established, which supports the assignment of the absolute configuration.

| Proton near Chiral Center | Chemical Shift (ppm) with (S)-MTPA | Chemical Shift (ppm) with (R)-MTPA | Calculated Difference (Δδ = δS - δR) |

|---|---|---|---|

| -CH(NH)- | 4.15 | 4.10 | +0.05 |

| -CH₃ | 1.25 | 1.28 | -0.03 |

| -OCH₂- | 3.98 | 4.02 | -0.04 |

Vibrational Spectroscopy for Conformational and Bonding Insight (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups and bonding. Density functional theory (DFT) calculations are often employed to aid in the assignment of complex vibrational spectra.

For this compound, the spectra would be characterized by vibrations of the primary amine, the ether linkage, the aromatic ring, and the aliphatic chain.

N-H Vibrations: As a primary amine (RNH₂), it is expected to show two N-H stretching bands in the 3400-3250 cm⁻¹ region. An N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹, and a broad N-H wagging band is expected between 910-665 cm⁻¹.

C-O-C Ether Vibrations: The asymmetric C-O-C stretching of the aryl-alkyl ether is anticipated to produce a strong band in the 1275-1200 cm⁻¹ region, while the symmetric stretch would appear around 1075-1020 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations on the 2,4-disubstituted ring are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ range.

Aliphatic C-H Vibrations: Stretching and bending vibrations for the methyl and methylene (B1212753) groups of the propane (B168953) chain would be observed below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give rise to strong Raman signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Strong |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Separation Studies

Chiral chromatography is the cornerstone for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds and for performing preparative separations of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantioseparation. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For an amine like 1-(2,4-dimethylphenoxy)propan-2-amine (B12079729), CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or crown ethers could be effective. The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. A novel CSP has been prepared for the enantioseparation of amino acid derivatives.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful alternative. The analyte is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, and the difference in the stability of these complexes results in different elution times.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 985000 | 98.5 |

| (S)-enantiomer | 14.2 | 15000 | 1.5 |

Crystallographic Methods for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

The process involves growing a high-quality single crystal of the compound, which can be challenging. Often, a salt, such as the hydrochloride salt of this compound, is used as it may have better crystallization properties. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of each atom in the crystal lattice.

To determine the absolute configuration of a light-atom molecule, anomalous dispersion effects must be carefully measured. The analysis yields a Flack parameter, which should be close to zero for the correct enantiomer. A value near 1 indicates that the inverted structure is correct. If the molecule itself is difficult to crystallize, co-crystallization with a "crystallization chaperone" can be a successful strategy. The resulting structure not only confirms the absolute stereochemistry but also provides invaluable insight into the molecule's solid-state conformation and intermolecular interactions like hydrogen bonding.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 11.8 Å, β = 105° |

| Flack Parameter | 0.02(4) |

| R-factor | 0.035 |

Derivatization and Functionalization Strategies for Novel Chiral Scaffolds

Formation of Chiral Amides, Ureas, and Carbamates

The primary amine group of (R)-1-(2,4-dimethylphenoxy)propan-2-amine is a key site for derivatization through the formation of amides, ureas, and carbamates. These functional groups are prevalent in a vast number of biologically active molecules and functional materials.

Amide Bond Formation: Chiral amides can be readily synthesized from this compound by reacting it with a variety of acylating agents. A common and effective method involves the reaction with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net This reaction is typically carried out in an inert solvent like dichloromethane. Alternatively, carboxylic acids can be coupled with the amine using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov These methods are known for their mild conditions, which help in preserving the stereochemical integrity of the chiral center.

Carbamate (B1207046) Formation: Carbamates, which are esters of carbamic acid, can be prepared by reacting this compound with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, under basic conditions. nih.gov Modern methods also allow for the synthesis of carbamates through a three-component coupling of the amine, carbon dioxide, and an alkyl halide, a process that is considered more environmentally benign. organic-chemistry.orgnih.gov These reactions offer a way to install a variety of alkoxycarbonyl groups onto the nitrogen atom, yielding a range of chiral carbamate derivatives.

Table 1: Reagents for the Synthesis of Amide, Urea, and Carbamate Derivatives

| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amide | Acyl Chloride | Acetyl chloride | -NH-C(O)-CH₃ |

| Amide | Carboxylic Acid + Coupling Agent | Benzoic acid + EDC | -NH-C(O)-Ph |

| Urea | Isocyanate | Phenyl isocyanate | -NH-C(O)-NH-Ph |

| Urea | Phosgene (B1210022) Substitute | N,N'-Carbonyldiimidazole (CDI) | -NH-C(O)-NH- |

| Carbamate | Chloroformate | Benzyl chloroformate (Cbz-Cl) | -NH-C(O)-O-CH₂-Ph |

| Carbamate | Dicarbonate (B1257347) | Di-tert-butyl dicarbonate (Boc₂O) | -NH-C(O)-O-t-Bu |

Synthesis of Chiral Imine and Oxazolidine (B1195125) Derivatives

Further functionalization of this compound can be achieved through the formation of imine and oxazolidine derivatives, which are valuable intermediates in organic synthesis.

Imine (Schiff Base) Formation: The primary amine of the title compound can undergo condensation with aldehydes or ketones to form chiral imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the imine. google.com The reaction can often be performed under mild conditions, including mechanochemical methods that are solvent-free, which can be advantageous from an environmental perspective. nih.gov The resulting chiral imines are versatile intermediates for the synthesis of other chiral amines and heterocyclic systems.

Oxazolidine Synthesis: Chiral oxazolidine derivatives can be synthesized from this compound, often through a multi-step process. One common route involves the initial formation of an imine, which can then undergo a cycloaddition reaction. For instance, the reaction of an imine with an epoxide can lead to the formation of an oxazolidine ring. Another approach is the reaction of the parent amine with an aldehyde to form a hemiaminal intermediate, which can then cyclize. organic-chemistry.org The synthesis of oxazolidines can also be achieved from the reaction of nitrones with alkenes. researchgate.net These heterocyclic scaffolds are important in medicinal chemistry and as chiral auxiliaries.

Table 2: Reactants for Imine and Potential Oxazolidine Synthesis

| Derivative Type | Reactant Class | Example Reactant | Intermediate/Product |

|---|---|---|---|

| Imine | Aldehyde | Benzaldehyde | N-(1-(2,4-dimethylphenoxy)propan-2-yl) -1-phenylmethanimine |

| Imine | Ketone | Acetone | N-(1-(2,4-dimethylphenoxy)propan-2-yl) propan-2-imine |

| Oxazolidine | Imine + Epoxide | (from above) + Propylene oxide | Substituted Oxazolidine |

| Oxazolidine | Amine + Aldehyde | This compound + Formaldehyde | Substituted Oxazolidine |

Chelation and Coordination Chemistry with Metal Centers

Based on available scientific literature, there is a lack of specific research on the chelation and coordination chemistry of this compound with metal centers. The presence of the primary amine and the ether oxygen suggests potential for this compound to act as a bidentate ligand, but specific studies to confirm and characterize such metal complexes have not been identified.

Incorporation into Polymeric and Supramolecular Structures

There is currently no specific information in the scientific literature detailing the incorporation of this compound into polymeric or supramolecular structures. While primary amines are generally useful for incorporation into polymers, for example, through reaction with poly(acryloyl chloride), specific research applying this to the title compound has not been found. mdpi.com

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis and Applications

The synthesis of enantiomerically pure amines is a major focus of green chemistry, which seeks to maximize efficiency and minimize environmental impact. rsc.orgrsc.org Traditional chemical routes often rely on harsh conditions or heavy metals, whereas modern approaches increasingly favor biocatalysis and atom-economical strategies. nih.govresearchgate.net

Future research into the synthesis of (R)-1-(2,4-dimethylphenoxy)propan-2-amine is expected to increasingly adopt biocatalytic methods. Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) offer highly selective and environmentally benign pathways to chiral amines. nih.govresearchgate.netbohrium.com These enzymatic reactions typically occur in aqueous media at ambient temperature and pressure, drastically reducing waste and energy consumption. hims-biocat.eu For instance, a potential green synthesis could involve the asymmetric amination of the precursor ketone, 1-(2,4-dimethylphenoxy)propan-2-one, using an engineered (R)-selective amine dehydrogenase or transaminase. researchgate.net Such biocatalytic systems have demonstrated the ability to produce α-chiral amines with excellent yields (>99%) and enantiomeric excess (>99%). hims-biocat.eu

Another green approach involves designing synthetic cycles where co-products can be recovered and reused, maximizing atom economy. rsc.org Applying this concept, a future synthesis of this compound could be envisioned where a recoverable protecting group or chiral auxiliary is employed.

| Metric | Traditional Synthesis (Example) | Hypothetical Biocatalytic Route |

| Key Transformation | Chemical reduction of an oxime precursor with chiral catalyst | Asymmetric amination of a ketone |

| Solvent | Organic solvents (e.g., Toluene, THF) | Water |

| Catalyst | Transition metal complexes (e.g., Rh, Ru) | Engineered Enzyme (e.g., AmDH) |

| Conditions | Elevated temperature and pressure | Ambient temperature and pressure |

| By-products | Stoichiometric metal and ligand waste | Minimal waste (e.g., water) |

| Atom Economy | Moderate | High |

| Environmental Factor (E-Factor) | High (significant waste/kg product) | Low (minimal waste/kg product) |

Expanding the Scope of Asymmetric Catalysis with this compound Derivatives

Chiral amines are not only synthetic targets but also valuable building blocks for creating new chiral catalysts and ligands. nih.gov The unique structure of this compound, featuring a primary amine for functionalization and a sterically defined phenoxy group, makes it an attractive scaffold for developing novel catalysts for asymmetric synthesis.

Research in this area will likely focus on the synthesis of a library of derivatives and their application in a broad range of asymmetric transformations. psu.edu For example, condensation with chiral aldehydes or ketones can yield Schiff base ligands capable of coordinating with transition metals for reactions like asymmetric hydrogenation or cyclopropanation. nih.govresearchgate.net Acylation or reaction with phosphorus electrophiles could produce novel chiral amide or phosphinamide ligands, which have proven effective in a variety of metal-catalyzed processes. nih.govacs.org These new catalysts could be screened for activity in key C-C and C-N bond-forming reactions.

Furthermore, derivatives of this compound could function as organocatalysts. The primary amine can be transformed into secondary or tertiary amines that can catalyze reactions through enamine or iminium ion intermediates, a cornerstone of modern organocatalysis.

| Derivative Class | Potential Asymmetric Reaction | Target Product Type |

| Schiff Base Ligands | Asymmetric reduction of imines | Chiral secondary amines |

| Phosphinamide Ligands | Asymmetric allylic alkylation | Chiral alkenes |

| Thiourea Derivatives | Asymmetric Michael addition | Enantioenriched 1,5-dicarbonyls |

| Secondary Amine (Organocatalyst) | Asymmetric aldol (B89426) reaction | Chiral β-hydroxy ketones |

| N-Oxide Derivatives | Asymmetric oxidation reactions | Chiral sulfoxides |

Integration with Flow Chemistry and High-Throughput Experimentation in Chiral Synthesis

The discovery and optimization of chemical reactions are being revolutionized by automation, including high-throughput experimentation (HTE) and flow chemistry. youtube.com HTE allows for the rapid screening of numerous reaction parameters—such as catalysts, solvents, and temperatures—in parallel, using miniaturized well-plates. rsc.orgacs.org This technology is perfectly suited for optimizing the synthesis of this compound or for screening the catalytic efficacy of its derivatives.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction conditions, enhanced safety, and seamless scalability compared to traditional batch processing. rsc.org The combination of HTE for initial discovery and flow chemistry for optimization and scale-up is a powerful paradigm. rsc.orgacs.org For example, an HTE screen could identify the optimal ligand derivative of this compound for a specific Negishi or photoredox coupling reaction. youtube.comacs.org The ideal conditions could then be translated to a continuous flow process, enabling safe and efficient multi-gram or kilogram-scale production. chemistryworld.com

| Parameter | Variables for HTE Screening | Flow Chemistry Advantage |

| Catalyst | Different metal precursors, various ligands | Immobilized catalyst beds for easy separation and reuse |

| Solvent | Library of diverse solvents and mixtures | Precise control of solvent mixing ratios and residence time |

| Temperature | -20°C to 150°C range | Superior heat transfer allows for highly exothermic or cryogenic reactions |

| Base/Additive | Array of inorganic and organic bases | Safe introduction of potent or unstable reagents |

| Concentration | Multiple substrate and reagent concentrations | Stable concentration profiles and steady-state operation |

Advanced Materials Science Applications Focused on Chirality

The field of materials science is increasingly exploring how the intrinsic chirality of molecules can be translated into materials with unique and functional properties. Chiral molecules can direct the formation of supramolecular structures or be incorporated into polymers and nanomaterials to create systems with specific responses to light, electricity, or other chiral molecules. tandfonline.com

A significant future direction for this compound lies in its use as a building block for advanced chiral materials. One promising application is in the development of enantioselective sensors. tandfonline.com The amine could be functionalized and grafted onto surfaces or nanoparticles to create a chiral stationary phase for chromatography or a recognition element in a chemosensor. rsc.org Such sensors could offer rapid and sensitive detection and quantification of enantiomers, which is critical in the pharmaceutical and fragrance industries.

Furthermore, incorporating this chiral amine into polymers could lead to materials with unique chiroptical properties, such as strong circular dichroism or circularly polarized luminescence, which are sought after for applications in optical data storage, displays, and security features.

| Material Type | Method of Incorporation | Potential Application |

| Chiral Polymer | Polymerization of a methacrylate (B99206) derivative of the amine | Chiral stationary phase for HPLC |

| Self-Assembled Monolayer | Grafting onto a gold or silicon surface via a thiol or silane (B1218182) linker | Enantioselective electrochemical sensor |

| Metal-Organic Framework (MOF) | Use as a chiral ligand to build the framework structure | Enantioselective separation of racemates |

| Functionalized Nanoparticles | Covalent attachment to quantum dots or gold nanoparticles | Chiral recognition in biological imaging |

| Chiral Liquid Crystals | Doping into a liquid crystal host | Advanced optical materials for 3D displays |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-1-(2,4-dimethylphenoxy)propan-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,4-dimethylphenol with epichlorohydrin to form an epoxide intermediate, followed by amination. Key challenges include optimizing pH (e.g., maintaining pH 5–6 during filtration to maximize yield) and selecting reducing agents (e.g., sodium cyanoborohydride for reductive amination). Harsh conditions are often required due to the low acidity of 2,4-dimethylphenol derivatives . Enantiomeric purity can be enhanced using chiral catalysts or enzymes like ω-transaminases .

Q. Which analytical techniques are most effective for characterizing this compound and verifying enantiomeric excess?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is standard for determining enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, helps confirm structural integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For offline ee determination, derivatization with chiral reagents (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine) is effective .

Advanced Research Questions

Q. How can biocatalytic methods (e.g., ω-transaminases) improve enantioselective synthesis compared to traditional chemical approaches?

- Methodological Answer : Immobilized enzyme reactors (IMERs) using (R)-selective ω-transaminases (e.g., ATA-117) enable efficient dynamic kinetic resolution (DKR). This method avoids harsh reagents and achieves higher enantiomeric purity (e.g., 84–99% ee) by leveraging stereospecific transamination. Key parameters include amino donor selection (e.g., isopropylamine) and pH/temperature optimization. Computational enzyme engineering (e.g., substrate docking simulations) further refines activity .

Q. What computational strategies predict the biological activity of this compound, particularly its interaction with adrenergic receptors?

- Methodological Answer : Molecular docking tools (e.g., AutoDock4) model ligand-receptor interactions by simulating binding affinities and conformations. Flexible sidechain docking is critical for studying α₁-adrenoceptor antagonism, a mechanism linked to antihypertensive effects. Density functional theory (DFT) calculations assess electronic properties influencing receptor modulation. Comparative studies with mexiletine, a structural analog, provide insights into substituent effects on activity .

Q. How do structural modifications (e.g., substituent position on the phenoxy ring) alter pharmacological properties?

- Methodological Answer : Replace the 2,4-dimethyl groups with electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) substituents to study structure-activity relationships (SAR). For example, 4-methoxy analogs show bronchodilatory activity via β₂-adrenoceptor agonism, while 2,6-dimethyl derivatives (e.g., mexiletine) target sodium channels. In vitro assays (e.g., receptor binding and functional cAMP assays) quantify these effects .

Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, enzymatic methods may underperform in non-aqueous media, while traditional routes degrade acid-sensitive intermediates. Cross-validation using orthogonal techniques (e.g., comparing HPLC and GC-MS results) ensures data reliability. Meta-analyses of published protocols highlight reproducibility gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.